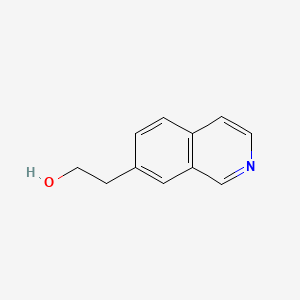

2-(7-Isoquinolinyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-7-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5,7-8,13H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJUXJIFTBESER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652618 | |

| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-33-8 | |

| Record name | 7-Isoquinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(7-Isoquinolinyl)ethanol

Distribution: For Researchers, Scientists, and Professionals in Drug Development and Organic Synthesis.

Abstract

This technical guide provides an in-depth, experience-driven methodology for the synthesis and characterization of 2-(7-Isoquinolinyl)ethanol, a valuable heterocyclic building block. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents a self-validating workflow from starting material to analytically pure product. We detail a robust two-step synthetic sequence beginning with 7-bromoisoquinoline, followed by a comprehensive characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to empower researchers to confidently replicate and adapt these methods for their specific discovery programs.

Introduction and Strategic Overview

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, this compound, serves as a key intermediate, offering a reactive hydroxyl group for further elaboration into more complex molecules, such as esters, ethers, and amines, which are crucial for probing structure-activity relationships (SAR) in drug discovery.

The synthetic strategy outlined herein was chosen for its reliability, scalability, and the commercial availability of the starting material, 7-bromoisoquinoline. The core transformation involves the formation of a new carbon-carbon bond at the C-7 position, followed by a functional group interconversion. We will proceed via a robust two-step sequence:

-

Palladium-Catalyzed Carboethoxylation: Conversion of the aryl bromide (7-bromoisoquinoline) to an ethyl ester (ethyl 7-isoquinolinecarboxylate). This reaction is a cornerstone of modern organic synthesis, offering high yields and functional group tolerance.

-

Chemoselective Ester Reduction: Reduction of the ethyl ester to the corresponding primary alcohol, this compound, using a powerful hydride reducing agent.

This approach is designed to be a self-validating system; successful synthesis of the intermediate ester provides a clear checkpoint before proceeding to the final reduction.

Synthesis of this compound: A Validated Protocol

This section details the experimental protocol for the synthesis, emphasizing the rationale behind the chosen conditions and reagents.

Step 1: Palladium-Catalyzed Carboethoxylation of 7-Bromoisoquinoline

The introduction of the carboethoxy group is achieved via a palladium-catalyzed carbonylation reaction. This reaction class is highly efficient for converting aryl halides to esters.

Reaction Scheme: 7-Bromoisoquinoline → Ethyl 7-isoquinolinecarboxylate

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene), is employed. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, CO insertion, and reductive elimination).

-

Carbon Monoxide (CO) Source: The reaction is conducted under an atmosphere of carbon monoxide. CO serves as the one-carbon source for the ester functionality.

-

Solvent and Base: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction. A mild base, such as triethylamine (Et₃N), is included to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation.

-

Ethanol: Ethanol acts as the nucleophile that traps the acyl-palladium intermediate, forming the desired ethyl ester.

Detailed Experimental Protocol:

-

To a dry, oven-baked Schlenk flask, add 7-bromoisoquinoline (1.0 eq), palladium(II) acetate (0.03 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 eq).

-

Seal the flask with a septum, and purge with nitrogen gas for 10 minutes.

-

Add anhydrous dimethylformamide (DMF) and absolute ethanol (EtOH) in a 2:1 ratio by volume, followed by triethylamine (Et₃N) (2.5 eq).

-

Purge the reaction mixture with carbon monoxide (CO) gas from a balloon for 5 minutes, then leave the flask under a positive pressure of CO (balloon).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 7-isoquinolinecarboxylate.

Step 2: Reduction of Ethyl 7-isoquinolinecarboxylate

The reduction of the ester to the primary alcohol is a standard transformation achieved with a powerful hydride reagent.

Reaction Scheme: Ethyl 7-isoquinolinecarboxylate → this compound

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[1][2] It is chosen over milder reagents like sodium borohydride (NaBH₄), which are generally unreactive towards esters.

-

Solvent: An anhydrous aprotic ether solvent, such as tetrahydrofuran (THF), is essential. LiAlH₄ reacts violently with protic solvents like water or alcohols.[2]

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the ester to the LiAlH₄ suspension.

-

Workup Procedure: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.

Detailed Experimental Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 7-isoquinolinecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite.

-

Wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthetic workflow for this compound.

Characterization of this compound

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are NMR spectroscopy and mass spectrometry.

Analytical Techniques and Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Protocol: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher field spectrometer.

-

-

¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

-

Protocol: Use a more concentrated sample (~20-30 mg) in the same deuterated solvent. Record the spectrum with proton decoupling.

-

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules. It typically yields the protonated molecular ion [M+H]⁺.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI-MS instrument.

-

Expected Analytical Data

The following table summarizes the expected quantitative data for the final product, this compound (C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ).

| Analysis Type | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) - Aromatic | δ 9.0-9.2 (s, 1H, H-1), δ 8.3-8.5 (d, 1H, H-3), δ 7.5-8.0 (m, 4H, other aromatic H) ppm. The exact shifts and coupling constants will depend on the substitution pattern.[3] |

| Chemical Shift (δ) - Ethyl Chain | δ 4.0-4.2 (t, 2H, -CH₂-OH), δ 3.0-3.2 (t, 2H, Ar-CH₂-), δ 1.5-2.5 (t, 1H, -OH, broad singlet, exchangeable with D₂O) ppm. | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the δ 120-155 ppm range. Aliphatic carbons: ~62 ppm (-CH₂OH) and ~40 ppm (Ar-CH₂). |

| Mass Spec (ESI) | [M+H]⁺ | m/z = 174.09 (Calculated for C₁₁H₁₂NO⁺). |

| Fragmentation | Potential loss of water (-18 Da) to give m/z = 156. Potential loss of the ethanol side chain (-45 Da) to give the isoquinoline core fragment at m/z = 129.[4][5] | |

| Physical | Appearance | Pale yellow solid. |

| Melting Point | 90-93 °C. |

Characterization Workflow Visualization

The following diagram outlines the logical progression of analytical steps to confirm the final product's identity and purity.

Caption: Analytical workflow for product characterization.

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By explaining the causality behind the experimental design and providing a clear, step-by-step workflow, we aim to equip researchers with the necessary knowledge to successfully prepare this versatile chemical intermediate. The described methods are robust, reproducible, and built upon fundamental principles of modern organic synthesis and analytical chemistry. Adherence to these protocols will ensure the reliable production of high-purity material suitable for advanced applications in drug discovery and development.

References

-

Qing, Z., Xu, Y., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

-

PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. [Link]

-

Doubtnut. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Doubtnut.com. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Wikipedia. (2024). Lithium aluminium hydride. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-(7-Isoquinolinyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(7-Isoquinolinyl)ethanol (CAS No: 1076198-33-8).[1][2] Isoquinoline alkaloids and their derivatives are a significant class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities.[3] A thorough understanding of the physicochemical properties of novel derivatives like this compound is fundamental for researchers in drug discovery, enabling prediction of pharmacokinetic behavior, formulation development, and synthetic strategy. This document synthesizes available data on the compound's identity, physical and chemical properties, and spectroscopic characteristics. It further provides validated experimental protocols for determining key parameters such as solubility and lipophilicity, grounding theoretical knowledge in practical application for research scientists.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the fundamental identifiers for this compound.

1.1 Nomenclature and Identifiers

-

Synonym: 7-Isoquinolineethanol[1]

1.2 Chemical Structure

The structure comprises a bicyclic isoquinoline ring system with an ethanol substituent at the 7-position. The presence of the aromatic nitrogen atom and the hydroxyl group are key determinants of its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its behavior from the benchtop to biological systems. These parameters are critical for anticipating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Melting Point | 90-93 °C | [1] |

| Boiling Point | 353.3 ± 17.0 °C (Predicted) | [1] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.76 ± 0.10 (Predicted, Alcoholic Proton) | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

2.1 Physical Properties

-

Melting Point: The melting point of 90-93 °C indicates that this compound is a solid at room temperature.[1] This relatively sharp range suggests a good degree of purity. This property is crucial for handling, storage, and certain formulation strategies, such as solid dosage forms.

-

Boiling Point: The predicted boiling point is high, as expected for a molecule with this molecular weight and polar functional groups capable of hydrogen bonding.[1] This suggests low volatility under standard conditions.

-

Density: The predicted density is greater than that of water.[1]

2.2 Solubility Characteristics

Solubility is a cornerstone of drug development, directly impacting bioavailability. The reported solubility in organic solvents like chloroform and methanol is characteristic of molecules with both polar (hydroxyl) and non-polar (aromatic ring) features.[1]

-

Field Insight: While solubility in organic solvents is useful for synthesis and purification, aqueous solubility at physiological pH is paramount for drug absorption. The presence of the basic nitrogen on the isoquinoline ring suggests that the compound's aqueous solubility will be pH-dependent, increasing at lower pH values due to protonation. Conversely, the hydroxyl group's acidity is very low, so it will remain protonated under physiological conditions.[1]

2.3 Acidity and Basicity (pKa)

The pKa values of a molecule are critical for predicting its charge state in different biological compartments, which in turn affects its ability to cross cell membranes.

-

Alcoholic Proton: The predicted pKa of the ethanol hydroxyl group is approximately 14.76.[1] This is a very weak acid, similar to other alcohols, and it will be fully protonated and neutral at any physiological pH.[4]

-

Isoquinoline Nitrogen: While a specific pKa for the isoquinoline nitrogen in this molecule is not reported, the pKa of isoquinoline itself is 5.4. This basic nitrogen is the most physiologically relevant ionizable center. It will be significantly protonated in the acidic environment of the stomach (pH 1-3) and partially protonated in the upper small intestine (pH 6-7), enhancing aqueous solubility in these regions.

2.4 Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a key indicator of its lipophilicity. LogP is critical for predicting membrane permeability and oral absorption. While an experimental LogP is not available, its structure suggests a balance between hydrophilic (hydroxyl, nitrogen) and lipophilic (isoquinoline core) character. An experimental determination is essential for a full ADME profile.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation and is indispensable for quality control. The following sections describe the expected spectroscopic features of this compound based on its constituent functional groups.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, typically in the 7.5-8.5 ppm range. The two methylene groups (-CH₂-CH₂-OH) would likely appear as two triplets in the 3.0-4.5 ppm region, a result of spin-spin coupling.[5] The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is concentration and solvent-dependent.[5][6]

-

¹³C NMR: The carbon NMR would show signals for the 9 unique carbons of the isoquinoline ring in the aromatic region (approx. 120-150 ppm) and two signals in the aliphatic region for the ethanol side chain carbons (approx. 60-70 ppm).

3.2 Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands confirming the key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[5]

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the C-O single bond stretch of the primary alcohol.[5]

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: A series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

3.3 Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 173. The fragmentation pattern would be influenced by the stability of the isoquinoline ring and the alcohol side chain.

-

Alpha-Cleavage: A prominent fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen.[7] This would result in the loss of a CH₂OH radical, leading to a stable isoquinolinyl-methyl cation.

-

Benzylic Cleavage: The most likely fragmentation would be cleavage of the bond between the two methylene carbons, resulting in a highly stable isoquinolinyl-methyl cation (m/z 144), which would likely be the base peak.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe robust, self-validating methods for determining solubility and LogP.

4.1 Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Workflow for Shake-Flask Solubility Determination.

4.2 Protocol for Partition Coefficient (LogP) Determination

This method directly measures the partitioning of the compound between n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, typically pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously for several hours to facilitate partitioning.

-

Equilibration & Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Workflow for Shake-Flask LogP Determination.

Stability and Storage

Based on its chemical structure, this compound is expected to be stable under normal laboratory conditions.[8]

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[1][2]

-

Potential Liabilities: The primary alcohol is susceptible to oxidation to an aldehyde and then a carboxylic acid over time, especially if exposed to air, light, or catalytic impurities. The isoquinoline ring is generally stable but can be reactive under harsh acidic or oxidizing conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on compounds with similar structures and functionalities.

-

General Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9] Avoid formation of dust and aerosols.[10]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[9][11] The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed or inhaled.

Conclusion

This compound is a solid compound with a well-defined molecular structure. Its key physicochemical features are dictated by the interplay between the lipophilic isoquinoline core and the hydrophilic ethanol sidechain. The predicted properties, such as its melting point, boiling point, and pKa, provide a solid foundation for its use in research.[1] However, experimental determination of aqueous solubility and LogP, as outlined in this guide, is a critical next step for any drug development program to fully characterize its potential as a bioactive agent.

References

-

PubChem. (n.d.). 2-Quinolineethanol. Retrieved from [Link]

-

Acmec Synthesis. (n.d.). 2-(2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

Sources

- 1. This compound | 1076198-33-8 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. ehss.syr.edu [ehss.syr.edu]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. cdn.greensoft.mn [cdn.greensoft.mn]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Lorlatinib: A Third-Generation ALK/ROS1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction: Clarifying CAS Number 1076198-33-8 and Introducing Lorlatinib

While the query specified CAS number 1076198-33-8, a review of chemical databases and scientific literature indicates this number is most frequently associated with the chemical intermediate 2-(Isoquinolin-7-yl)ethanol[1][2][3][4]. The prominent therapeutic agent, widely known in the field of oncology and relevant to drug development professionals, is Lorlatinib , which is officially assigned CAS Number 1454846-35-5 [5][6][7]. Given the context of this guide, we will focus exclusively on Lorlatinib (CAS No. 1454846-35-5), a pivotal third-generation tyrosine kinase inhibitor (TKI).

Lorlatinib (brand names Lorbrena and Lorviqua) is a potent, orally administered, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)[8][9]. Developed by Pfizer, it represents a significant advancement in the treatment of specific subsets of non-small cell lung cancer (NSCLC)[8]. Its macrocyclic chemical structure was specifically engineered to achieve two critical objectives: high potency against a wide array of acquired resistance mutations that render earlier-generation ALK inhibitors ineffective, and the ability to penetrate the blood-brain barrier (BBB) to treat and prevent central nervous system (CNS) metastases[10][11][12].

This guide provides a comprehensive technical overview of Lorlatinib, covering its chemical properties, mechanism of action, synthesis, clinical applications, and safety protocols, tailored for professionals in the field of drug discovery and development.

Part 1: Physicochemical and Pharmacokinetic Properties

Lorlatinib is a white to off-white powder characterized by its macrocyclic structure, which contributes to its unique pharmacological profile[5]. Its solubility is pH-dependent, showing higher solubility in acidic conditions and very low solubility at a pH above 4.5[5][13].

Table 1: Key Properties of Lorlatinib

| Property | Value | Source(s) |

| CAS Number | 1454846-35-5 | [5][6] |

| Molecular Formula | C₂₁H₁₉FN₆O₂ | [5][14] |

| Molecular Weight | 406.42 g/mol | [5][14] |

| IUPAC Name | (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][15][16][17]benzoxadiazacyclotetradecine-3-carbonitrile | [5] |

| Appearance | White to off-white powder | [5] |

| pKa | 4.92 (weak base) | |

| LogP | 2.45 | |

| Solubility | High in 0.1 M HCl; decreases significantly from pH 2.55 to 8.02 | [5][13] |

| Bioavailability | ~81% | [5] |

| Protein Binding | 66% | [5] |

| Metabolism | Primarily via CYP3A4 and UGT1A4 | [5] |

| Elimination Half-Life | ~24 hours (single dose) | [5] |

| Excretion | 48% urine, 41% feces | [5] |

Pharmacokinetics and Blood-Brain Barrier Penetrance

A defining feature of Lorlatinib is its exceptional ability to cross the blood-brain barrier[16][17]. This was a deliberate design consideration to address the high incidence of brain metastases in ALK-positive NSCLC patients[18]. Preclinical positron emission tomography (PET) studies in nonhuman primates confirmed high brain permeability[17][18]. Clinical data further substantiated this, with studies showing that concentrations of Lorlatinib in the cerebrospinal fluid can reach 75% of the plasma concentrations, confirming excellent bioavailability in the CNS[18]. This attribute underpins its robust intracranial activity observed in clinical trials[10][11][19].

Part 2: Mechanism of Action and Resistance

Dual Inhibition of ALK and ROS1 Kinases

Lorlatinib functions as a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases[9][20]. In certain forms of NSCLC, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK or CD74-ROS1). These fusion genes produce chimeric proteins with constitutively active kinase domains, which drive oncogenic signaling through downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival[16][21].

Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing the phosphorylation of downstream substrates and effectively shutting down these aberrant signaling cascades, leading to tumor cell apoptosis[8][16].

Caption: High-level workflow for the synthesis of Lorlatinib.

Part 4: Clinical Efficacy and Applications

Lorlatinib has demonstrated robust systemic and intracranial efficacy in both treatment-naïve and previously treated patients with ALK-positive advanced NSCLC.[22][23]

The CROWN Study

The pivotal Phase III CROWN trial (NCT03052608) compared Lorlatinib to the first-generation inhibitor Crizotinib as a first-line treatment for advanced ALK-positive NSCLC.[24][25]

-

Progression-Free Survival (PFS): Lorlatinib showed a statistically significant and clinically meaningful improvement in PFS. After a 5-year follow-up, the median PFS was not yet reached with Lorlatinib, and the 5-year PFS rate was 60%, compared to a median PFS of 9.3 months for Crizotinib.[25][26]

-

Intracranial Response: Lorlatinib demonstrated superior intracranial activity. In patients with baseline brain metastases, the intracranial response rate was 66% with Lorlatinib versus 20% with Crizotinib.[19] The risk of intracranial progression was significantly lower with Lorlatinib.[26]

Table 2: Summary of Efficacy in Key Clinical Trials

| Trial Cohort | Prior Treatment | Overall Response Rate (ORR) | Intracranial ORR (Patients with baseline CNS mets) | Source(s) |

| CROWN (Phase III) | None (First-Line) | 76% | 66% | [8][19] |

| Phase II (EXP2-3A) | Crizotinib only | 69% | 68% | [10] |

| Phase II (EXP3B-5) | ≥1 Second-Gen TKI | 39% | 48% | [10] |

These results establish Lorlatinib as a highly effective treatment option across different lines of therapy for ALK-positive NSCLC, particularly for controlling and preventing brain metastases.[11][27]

Part 5: Safety, Handling, and Suppliers

Safety Profile and Adverse Events

The safety profile of Lorlatinib is distinct from other ALK inhibitors. The most common adverse reactions include:

-

Metabolic Effects: Hypercholesterolemia and hypertriglyceridemia are very common and require monitoring and management.

-

Central Nervous System (CNS) Effects: Cognitive effects (memory impairment, mood effects, speech difficulties) and peripheral neuropathy are notable side effects.[23]

-

Other common effects: Edema, weight gain, and diarrhea are also frequently reported.[23]

Most adverse events are manageable with dose modifications or supportive care.[23]

Laboratory Handling Protocol

As a potent cytotoxic agent, Lorlatinib must be handled with appropriate precautions in a laboratory setting..[6][28][29]

Hazard Identification (GHS Classification):

-

H361d: Suspected of damaging the unborn child.[28]

-

H373: May cause damage to organs through prolonged or repeated exposure.[28][29]

-

H410: Very toxic to aquatic life with long-lasting effects.[28]

Step-by-Step Handling Procedure:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood or ventilated balance enclosure to avoid inhalation of dust.[6][29]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Prevent electrostatic discharge.[29] Do not eat, drink, or smoke in the handling area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[6][29]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[6][28]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[29]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

-

Inhalation: Move person to fresh air. Seek medical attention if breathing is difficult.[28]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[28]

-

Table 3: Research-Grade Lorlatinib Suppliers

| Supplier | Note |

| Selleck Chemicals | For Research Use Only [31] |

| MedChemExpress | For Research Use Only [6] |

| Cayman Chemical | For Research Use Only [32] |

| InvivoChem | For Research Use Only [33] |

| Sigma-Aldrich (Merck) | For Research Use Only [34] |

| Cambridge Bioscience (LKT Labs) | For Research Use Only [35] |

References

-

PubChem. (n.d.). Lorlatinib. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Drugs: Lorlatinib. (2021, November 27). YouTube. Retrieved from [Link]

- Solomon, B. J., Besse, B., Bauer, T. M., et al. (2020). Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer. Targeted Oncology, 15(1), 55–65.

- McCoach, C. E., Le, A. T., Gowan, K., et al. (2018). Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer. Clinical Cancer Research, 24(14), 3334-3347.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lorlatinib? Retrieved from [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Lorlatinib. Retrieved from [Link]

- Collier, T. L., Smith, M., & Scott, P. J. H. (2017). Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET. Molecular Imaging, 16.

-

Grokipedia. (n.d.). Lorlatinib. Retrieved from [Link]

-

Wikipedia. (n.d.). Lorlatinib. Retrieved from [Link]

-

Pfizer. (n.d.). Clinical Trial Results | Lorbrena® (lorlatinib) | Safety Info. Retrieved from [Link]

- Collier, T. L., et al. (2017). Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET. ACS Chemical Neuroscience, 8(11), 2354-2358.

- Li, B., Barnhart, R. W., Hoffman, J. E., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289–1293.

- Bauer, T. M., et al. (2020). Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer. Targeted Oncology, 15(1), 55-65.

- Piotrowska, Z., et al. (2021). Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. JCO Oncology Practice, 17(7), 393-402.

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Lorlatinib. Retrieved from [Link]

- McCoach, C. E., et al. (2016). Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer. Journal of Clinical Oncology, 34(15_suppl), 9062-9062.

- Ou, S. H. I., et al. (2020). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology, 10, 598539.

- Johnson, T. W., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289-1293.

- Davare, M. A., et al. (2015). Crizotinib-Resistant ROS1 Mutations Reveal a Predictive Kinase Inhibitor Sensitivity Model for ROS1- and ALK-Rearranged Lung Cancers. Cancer Research, 75(18), 3998-4009.

- Dagogo-Jack, I., & Shaw, A. T. (2020). Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer. Expert Opinion on Drug Metabolism & Toxicology, 16(7), 549-556.

- Addeo, A., et al. (2021). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 13(16), 4124.

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h]b[15][16][17]enzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

- Nagasaka, M., & Ou, S. H. I. (2021). Targeting lung cancer brain metastases: a narrative review of emerging insights for anaplastic lymphoma kinase (ALK)-positive disease. Translational Lung Cancer Research, 10(3), 1474-1492.

-

PubChem. (n.d.). Lorlatinib (PF-06463922). National Center for Biotechnology Information. Retrieved from [Link]

-

ClinicalTrials.gov. (2025, November 25). A Study Of Lorlatinib Versus Crizotinib In First Line Treatment Of Patients With ALK-Positive NSCLC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017, December 5). NDA 210868 Multi-disciplinary Review. Retrieved from [Link]

- Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.

- Nagasaka, M., & Lim, S. M. (2025, January 30). CROWN Trial 5-Year Update: Lorlatinib Is the Frontrunner in the Frontline Setting. ASCO Daily News.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lorlatinib. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May 10). Pharmacology Review(s) - NDA 210868. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). LORLATINIB | PZ0039-5MG | SIGMA-ALDRICH. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Lorlatinib. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : Spironolactone-d7 (Major). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. 1076198-33-8|2-(Isoquinolin-7-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. 1076198-33-8 | 2-(Isoquinolin-7-yl)ethanol - AiFChem [aifchem.com]

- 5. Lorlatinib - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Lorlatinib | CymitQuimica [cymitquimica.com]

- 8. grokipedia.com [grokipedia.com]

- 9. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) | MDPI [mdpi.com]

- 10. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Lorlatinib(Pf 06463922) | C21H19FN6O2 | CID 78162481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 17. Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting lung cancer brain metastases: a narrative review of emerging insights for anaplastic lymphoma kinase (ALK)-positive disease - Nelson - Translational Lung Cancer Research [tlcr.amegroups.org]

- 20. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facebook [cancer.gov]

- 23. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. ascopubs.org [ascopubs.org]

- 26. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 27. Clinical Trial Results | Lorbrena® (lorlatinib) | Safety Info [lorbrena.com]

- 28. cdn.pfizer.com [cdn.pfizer.com]

- 29. chemicalbook.com [chemicalbook.com]

- 30. s3.amazonaws.com [s3.amazonaws.com]

- 31. selleckchem.com [selleckchem.com]

- 32. caymanchem.com [caymanchem.com]

- 33. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]

- 34. scientificlabs.co.uk [scientificlabs.co.uk]

- 35. Lorlatinib - LKT Labs [bioscience.co.uk]

A Technical Guide to the Preliminary Biological Screening of 2-(7-Isoquinolinyl)ethanol

Introduction: The Rationale for Screening a Novel Isoquinoline Derivative

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Naturally occurring and synthetic isoquinoline derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antioxidant, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Prominent alkaloids like morphine and codeine, as well as synthetic drugs, feature this privileged structure, underscoring its significance in drug design.[2]

The compound 2-(7-Isoquinolinyl)ethanol is a synthetic derivative of this important scaffold. While the parent isoquinoline ring is a well-established pharmacophore, the biological potential of this specific structural iteration remains to be characterized. Preliminary biological screening is therefore a critical first step in the drug discovery process. It serves as a cost-effective, high-throughput method to identify potential "hit" compounds and guide further investigation.[6]

This technical guide outlines a logical, multi-pronged approach for the initial in vitro biological evaluation of this compound. We will focus on three key areas of high therapeutic relevance for isoquinoline compounds: anticancer, antimicrobial, and antioxidant activities. The methodologies described are selected for their reliability, reproducibility, and widespread adoption in the field, providing a robust foundation for assessing the compound's pharmacological potential.

Part 1: Anticancer Activity Screening via Cell Viability Assay

Expertise & Causality: The decision to screen for anticancer activity is directly informed by the extensive documentation of isoquinoline derivatives demonstrating potent cytotoxic effects against various human cancer cell lines.[3][7] These compounds can trigger antiproliferative effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.[3][5][8] A primary screen for general cytotoxicity is the most logical starting point to determine if this compound has any effect on cancer cell viability before investing in more complex mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the chosen method. It is a highly reliable, colorimetric-based assay widely used for initial anticancer screening.[7][8] Its trustworthiness stems from its principle: it measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product, a quantifiable color change that indicates cell viability.[9]

Experimental Workflow: MTT Cell Viability Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include wells for:

-

Negative Control: Cells treated with media containing DMSO only (vehicle control).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Anticancer Screening

| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| Vehicle Control (0) | 1.254 | 100.0% |

| 0.1 | 1.231 | 98.2% |

| 1.0 | 1.150 | 91.7% |

| 10.0 | 0.689 | 54.9% |

| 50.0 | 0.213 | 17.0% |

| 100.0 | 0.088 | 7.0% |

| Calculated IC₅₀ | 12.5 µM |

Part 2: Antimicrobial Activity Screening

Expertise & Causality: The structural similarity of isoquinolines to natural alkaloids with known antimicrobial properties provides a strong rationale for this screening arm.[2] The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents. To obtain a quantitative measure of efficacy, the Broth Microdilution method is superior to diffusion-based assays for a preliminary screen.[10] It directly determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This provides a precise and comparable endpoint.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for the DPPH antioxidant assay.

Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Test Compound: Prepare serial dilutions of this compound in methanol (e.g., from 10 to 500 µg/mL).

-

Standard: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate or individual test tubes, add 100 µL of each compound/standard dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well/tube.

-

Control: Mix 100 µL of methanol with 100 µL of the DPPH solution (A_control).

-

Blank: Mix 100 µL of methanol with 100 µL of the compound dilution (to correct for any color from the sample).

-

-

Incubation: Mix well and incubate the plate/tubes in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of all samples at 517 nm.

-

Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_sample is the absorbance of the DPPH solution with the test compound, corrected for the blank).

-

Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Data Presentation: Antioxidant Screening

| Concentration (µg/mL) | % DPPH Scavenging Activity |

| 10 | 8.5% |

| 50 | 25.1% |

| 100 | 48.9% |

| 250 | 75.4% |

| 500 | 91.2% |

| Calculated IC₅₀ | 102.3 µg/mL |

| Ascorbic Acid IC₅₀ | 8.7 µg/mL |

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of this compound. The described in vitro assays for anticancer, antimicrobial, and antioxidant activities serve as a robust, evidence-based starting point to profile the compound's bioactivity.

It is imperative to recognize that these are primary screens. [11]A positive result, or "hit," in any of these assays is not an endpoint but a critical signpost for further research. For example, a low IC₅₀ value in the MTT assay would warrant follow-up studies to elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis. [9][11]Similarly, significant antimicrobial activity would lead to time-kill kinetic studies and testing against a broader panel of clinical isolates. [12] By systematically applying these validated protocols, researchers can efficiently and reliably assess the therapeutic potential of novel isoquinoline derivatives, paving the way for the development of next-generation pharmacological agents.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- Bhuvaneswari, S., et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Das, A., & Roychoudhury, A. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.

- Doughari, J. H. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- Da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Brazilian Journal of Pharmaceutical Sciences.

- Singh, R., et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Unpublished. (2024). Isoquinoline derivatives and its medicinal activity. Heliyon.

- Jan, B., et al. (2023).

- BenchChem. (2025). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. BenchChem.

- Request PDF. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Noble Life Sciences. (n.d.).

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.

- Kumar, A., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review.

- Gaba, M., et al. (2025).

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijcrr.com [ijcrr.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. noblelifesci.com [noblelifesci.com]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicology and Safety Profile of 2-(7-Isoquinolinyl)ethanol

Preamble: A Note on Approach

This document addresses the toxicological and safety profile of 2-(7-Isoquinolinyl)ethanol. A thorough review of publicly available scientific literature and safety databases reveals a critical gap: there is no specific toxicological data for this compound. Therefore, this guide adopts a predictive and methodological framework. Instead of presenting non-existent data, we will:

-

Deconstruct the Molecule: Analyze the toxicological potential of its core components—the isoquinoline ring system and the ethanol side chain.

-

Infer Potential Hazards: Extrapolate potential risks based on the known pharmacology and toxicology of structurally related isoquinoline derivatives and primary alcohols.

-

Propose a Rigorous Evaluation Strategy: Outline the essential, state-of-the-art experimental workflows required to definitively establish the safety profile of this novel chemical entity.

This approach provides a scientifically grounded roadmap for any research or development program involving this compound, ensuring that safety and due diligence are paramount.

Part 1: Chemical Identity and Physicochemical Properties

This compound (CAS: 1076198-33-8) is a heterocyclic aromatic compound.[1] It is characterized by an isoquinoline nucleus substituted at the 7-position with an ethanol group. This structure suggests its utility as a synthetic intermediate or building block in medicinal chemistry, likely for the development of more complex molecules targeting a range of biological pathways.[1][2] Isoquinoline alkaloids, as a class, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1076198-33-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO | Derived |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 90-93°C | [1] |

| Boiling Point (Predicted) | 353.3 ± 17.0 °C | [1] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.76 ± 0.10 | [1] |

| Solubility | Chloroform, Methanol |[1] |

Part 2: Predictive Toxicology and Risk Assessment

The toxicological profile of this compound is inferred by examining its two key structural motifs: the isoquinoline core and the ethanol functional group.

The Isoquinoline Core: A Double-Edged Sword

The isoquinoline scaffold is a privileged structure in pharmacology, forming the backbone of numerous approved drugs like the analgesic morphine and the antibacterial berberine.[3][4] However, this biological activity also warrants caution.

Key Concern: Potential for Neurotoxicity The most significant concern arising from the isoquinoline core is the potential for neurotoxicity. Certain tetrahydroisoquinoline derivatives are structurally related to the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce parkinsonism.[5][6] These compounds can act as precursors to active neurotoxins that destroy dopaminergic neurons.[6] While some isoquinoline derivatives show relatively weak toxicity to dopamine-containing cells compared to MPTP, they are known to inhibit mitochondrial complex I (NADH ubiquinone reductase), a key mechanism in MPTP-induced neurodegeneration.[5]

This structural alert mandates a thorough neurotoxicity assessment early in the development lifecycle of this compound.

The Ethanol Side Chain: Local Irritation and Metabolic Liabilities

The 2-ethanol side chain introduces hazards associated with primary alcohols.

Key Concerns:

-

Irritation: Ethanol is a known irritant, particularly to the eyes.[7][8][9] Direct contact with this compound may therefore cause irritation to the skin, eyes, and respiratory tract.[7][10]

-

Metabolic Activation: Primary alcohols are metabolized in the liver, primarily by alcohol dehydrogenase (ADH), to form aldehydes.[8][11] The metabolism of the ethanol side chain would produce 2-(7-isoquinolinyl)acetaldehyde. Acetaldehyde itself is a highly reactive and toxic metabolite, implicated in DNA damage and carcinogenicity.[11][12] Further oxidation by aldehyde dehydrogenase (ALDH) would yield the corresponding carboxylic acid, which is typically less toxic.[11]

The potential for forming a reactive aldehyde metabolite is a critical toxicological endpoint to investigate.

Part 3: Proposed Toxicological Evaluation Strategy

A tiered, systematic approach is required to build a comprehensive safety profile. This strategy progresses from computational and in vitro models to targeted in vivo studies, adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for toxicological evaluation.

Tier 1: In Vitro Genotoxicity and Cytotoxicity

Objective: To assess the compound's potential to cause genetic mutations and direct cell toxicity.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to determine if metabolites are genotoxic.

-

Procedure:

-

Prepare a range of concentrations of this compound.

-

In triplicate, combine the test compound, the bacterial culture, and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Analysis: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state). A significant, dose-dependent increase in revertant colonies compared to the vehicle control (e.g., DMSO) indicates mutagenic potential.

-

Controls:

-

Negative Control: Vehicle only.

-

Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

-

Causality: The Ames test is a foundational screen for carcinogenicity. A positive result suggests the compound or its metabolites can directly damage DNA, a primary mechanism of cancer initiation. The inclusion of the S9 mix mimics liver metabolism, directly testing the hypothesis that metabolites (like the potential aldehyde) are the active mutagens.

Tier 2: In Vivo Acute and Systemic Toxicity

Objective: To determine the short-term toxicity profile and identify target organs.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Rodent - OECD 407)

-

Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with both male and female groups.

-

Dose Groups: Based on an acute toxicity study (e.g., OECD 423), establish at least three dose levels (low, mid, high) and a concurrent vehicle control group.

-

Administration: Administer the compound daily via oral gavage for 28 consecutive days.

-

Monitoring:

-

Daily: Clinical observations for signs of toxicity (changes in skin, fur, eyes, behavior, etc.).

-

Weekly: Detailed body weight measurements and food consumption.

-

End of Study: Collect blood for hematology and clinical chemistry analysis. Perform a full necropsy, record organ weights, and preserve tissues for histopathological examination.

-

-

Analysis: Compare all parameters between treated and control groups. Statistically significant changes in organ weights, blood parameters, or histopathological findings identify target organs of toxicity.

Causality: This study provides a comprehensive look at the potential systemic effects of repeated exposure. It can reveal subtle toxicities not apparent in acute tests and is crucial for determining a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for setting safe exposure limits in humans. The histopathology of the brain and liver would be of particular interest due to the neurotoxic potential of the isoquinoline core and the expected metabolism in the liver.

Part 4: Metabolic Considerations

Understanding the metabolic fate of this compound is critical to understanding its toxicity profile.

Caption: Potential metabolic pathways of this compound.

Phase I Metabolism:

-

Oxidation of Ethanol Side Chain: The primary alcohol will likely be oxidized by ADH to the corresponding aldehyde, and then by ALDH to the carboxylic acid.[8][11] The intermediate aldehyde is a potential source of toxicity.

-

Ring Hydroxylation: The isoquinoline ring system is susceptible to aromatic hydroxylation by Cytochrome P450 (CYP) enzymes in the liver.[5]

Phase II Metabolism:

-

The hydroxylated metabolites and the carboxylic acid can be conjugated with glucuronic acid or sulfate by Phase II enzymes, increasing their water solubility and facilitating renal excretion.

Part 5: Safety, Handling, and Exposure Control

Given the absence of specific data, this compound must be handled as a compound of unknown toxicity. Standard prudent laboratory practices for handling novel chemical entities are mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames, as fine organic dusts can pose an explosion hazard.[10][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][13]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]

Part 6: Conclusion

While this compound is a potentially valuable synthetic intermediate, it is currently a toxicological unknown. The structural alerts within the molecule—specifically the neurotoxic potential of the isoquinoline core and the metabolic liabilities of the ethanol side chain—mandate a cautious and systematic approach. The true safety profile can only be established through the rigorous empirical testing outlined in this guide. All personnel should handle this compound with the assumption that it is hazardous until proven otherwise.

References

- Nagatsu, T. (n.d.). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed.

- Wikipedia. (n.d.). Isoquinoline.

- Zhang, G. S., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry.

- ChemicalBook. (n.d.). This compound | 1076198-33-8.

- Syak, M. C., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.

- Korea Alcohol Industrial Co., LTD. (2020). Material Safety Data Sheet.

- Silver Fern Chemical, Inc. (2015). SAFETY DATA SHEET.

- Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET.

- Wang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.

- Richard Allan Scientific. (2006). Material Safety Data Sheet.

- Wikipedia. (n.d.). Pharmacology of ethanol.

- Fisher Scientific Company. (2009). SAFETY DATA SHEET.

- Global Safety Management, Inc. (2015). Safety Data Sheet.

- UNEP Publications. (2004). ETHANOL CAS N°: 64-17-5.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethanol.

- Farzin, D., et al. (2023). Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. Phytotherapy Research.

- Wang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

- D'Souza, D. H., et al. (2004). Occupational exposure limits in the context of solvent mixtures, consumption of ethanol, and target tissue dose. Toxicology and Industrial Health.

- ResearchGate. (n.d.). Pharmacological activators of ALDH2: A new strategy for the treatment of alcohol use disorders.

- Le Daré, B., et al. (2019). Ethanol and its metabolites: update on toxicity, benefits, and focus on immunomodulatory effects. Drug Metabolism Reviews.

- Sydney Solvents Pty Ltd. (2020). Safety Data Sheet Product name: Ethanol (Ethyl Alcohol).

Sources

- 1. This compound | 1076198-33-8 [amp.chemicalbook.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. sydneysolvents.com.au [sydneysolvents.com.au]

- 10. henryschein.com [henryschein.com]

- 11. Ethanol and its metabolites: update on toxicity, benefits, and focus on immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ka.co.kr [ka.co.kr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

"solubility of 2-(7-Isoquinolinyl)ethanol in common lab solvents"

An In-Depth Technical Guide to the Solubility of 2-(7-Isoquinolinyl)ethanol for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly impacting drug discovery and development. Poor solubility can lead to unreliable in vitro assay results, challenging formulation development, and inadequate bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in various synthetic processes. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for its experimental determination, and offer a predictive analysis of its behavior in common laboratory solvents. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility

In the landscape of drug development, solubility is a cornerstone property that influences a compound's journey from initial screening to clinical application. It affects everything from absorption and distribution in the body to the feasibility of creating stable, effective formulations.[1][2] An early and accurate understanding of a compound's solubility profile is therefore not just beneficial, but essential for mitigating risks and making informed decisions in the development pipeline.

1.1. Spotlight on this compound

This compound is a heterocyclic compound featuring an isoquinoline core linked to an ethanol group. This structure presents an interesting solubility profile, with the aromatic, nitrogen-containing isoquinoline ring contributing to its polarity and potential for hydrogen bonding, while the ethanol side-chain further enhances its hydrophilic character. Understanding how this molecule interacts with various solvents is key to its application in synthesis, purification, and formulation.

This guide serves as a detailed resource for professionals, providing both the theoretical framework and the practical tools to assess and understand the solubility of this compound.

Physicochemical Profile of this compound

A molecule's inherent properties are the primary determinants of its solubility. For this compound, the key characteristics are:

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol

-

Appearance: Pale Yellow Solid[3]

-

Melting Point: 90-93°C[3]

-

Predicted pKa: 14.76 ± 0.10[3]

-

Structure: The molecule contains both a hydrogen bond acceptor (the nitrogen in the isoquinoline ring) and a hydrogen bond donor/acceptor (the hydroxyl group), suggesting potential for interaction with protic solvents.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5]

-

Polarity: Solvents are broadly classified as polar or non-polar.[6] Polar solvents have large dielectric constants and contain bonds between atoms with different electronegativities. Non-polar solvents have low dielectric constants.[6] this compound, with its nitrogen and oxygen atoms, is a polar molecule and is expected to be more soluble in polar solvents.

-

Protic vs. Aprotic Solvents: Polar solvents can be further divided into protic and aprotic.[7]

-

Polar Protic Solvents (e.g., water, ethanol, methanol) contain an -OH or -NH group and can donate hydrogen bonds. These are excellent solvents for compounds that can participate in hydrogen bonding, such as this compound.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack an O-H or N-H bond but still have a significant dipole moment. They can accept hydrogen bonds but cannot donate them.

-

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice forces of the solute and the intermolecular forces of the solvent.[6]

-

pH: For ionizable compounds, pH is a critical factor.[8] The isoquinoline nitrogen can be protonated under acidic conditions, forming a more soluble salt.

Experimental Determination of Solubility

Two primary methods are used to determine solubility in a laboratory setting: equilibrium solubility and kinetic solubility.[1][9]

4.1. Equilibrium (Thermodynamic) Solubility

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form. It is considered the "gold standard" for solubility measurement.[9][10] The shake-flask method is the most common approach.[9]

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Shake-Flask Method for Equilibrium Solubility [9][11][12]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[12]

-

Equilibration: Place the vial in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[12][13] The concentration of the dissolved compound should plateau over time.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is commonly done by centrifugation or filtration.[12] Care must be taken to avoid adsorption of the solute onto the filter material.[12]

-